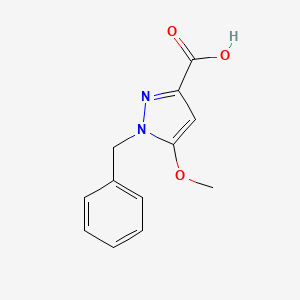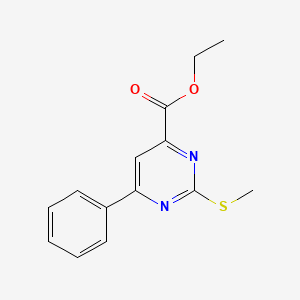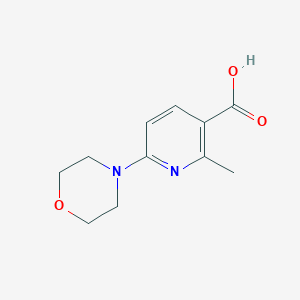
2-Methyl-6-morpholinonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-morpholinonicotinicacid is a heterocyclic organic compound that features a morpholine ring attached to a nicotinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-morpholinonicotinicacid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl nicotinate and gamma-butyrolactone.
Ester Condensation Reaction: These starting materials undergo an ester condensation reaction.
Ring Opening Reaction: The ester is then subjected to a ring-opening reaction.
Reduction Reaction: This is followed by a reduction reaction to form the intermediate product.
Halogenation Reaction: The intermediate undergoes halogenation.
Amination Ring Closure Reaction: Finally, an amination ring closure reaction yields the target compound.
Industrial Production Methods: Industrial production methods for 2-Methyl-6-morpholinonicotinicacid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: 2-Methyl-6-morpholinonicotinicacid can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the nicotinic acid backbone.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-Methyl-6-morpholinonicotinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-Methyl-6-morpholinonicotinicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets nicotinic acetylcholine receptors.
Pathways Involved: It modulates the activity of these receptors, leading to various downstream effects, including changes in neurotransmitter release and neuronal excitability.
類似化合物との比較
- Methyl 6-morpholinonicotinate
- 6-Morpholinonicotinic acid
Comparison: 2-Methyl-6-morpholinonicotinicacid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable subject for further research .
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8-9(11(14)15)2-3-10(12-8)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3,(H,14,15) |
InChIキー |
TUJLUAJVJGENQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


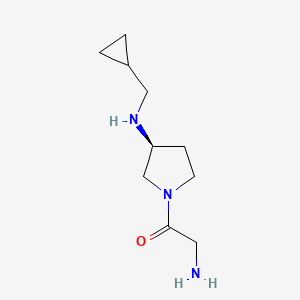


![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)
![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
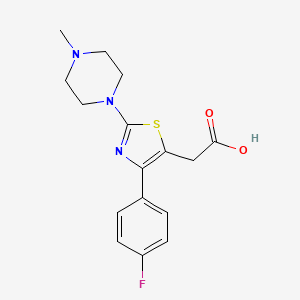
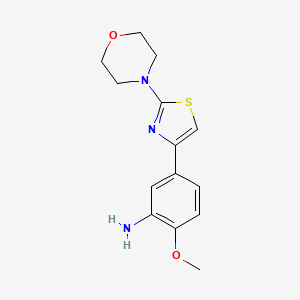
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)
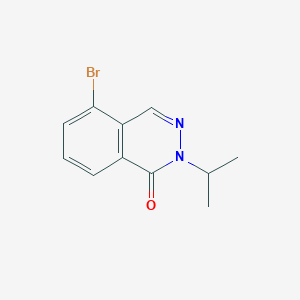
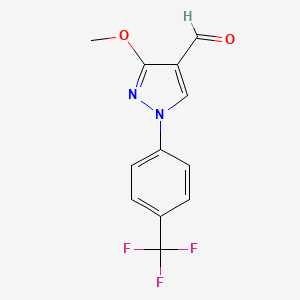
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)

